N2,N6-Diisopropyl-2,6-pyridinediamine
Description
N2,N6-Diisopropyl-2,6-pyridinediamine is a pyridine-derived diamine featuring isopropyl substituents at the N2 and N6 positions. Pyridinediamines are critical intermediates in medicinal chemistry, often serving as ligands or enzyme inhibitors due to their nitrogen-rich aromatic framework and tunable steric/electronic profiles .
Properties
IUPAC Name |
2-N,6-N-di(propan-2-yl)pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h5-9H,1-4H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLVJFSSCJQZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N6-Diisopropyl-2,6-pyridinediamine (DIPDA) is a compound of significant interest in pharmacological and biochemical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DIPDA is a derivative of pyridine, characterized by two isopropyl groups attached to the nitrogen atoms at the 2 and 6 positions of the pyridine ring. Its chemical formula is , with a molecular weight of 202.29 g/mol.
Target Interactions
DIPDA exhibits biological activity through interactions with various molecular targets:
- GABA Receptors : Similar compounds have been identified as positive allosteric modulators of GABA_A receptors, which play a crucial role in neurotransmission and are implicated in anxiety and seizure disorders.
- Kinases : DIPDA has shown potential in inhibiting specific kinases involved in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
- Transcription Factors : The compound may modulate gene expression by interacting with transcription factors, impacting various biological pathways including those related to cancer and inflammation.
Biological Activity Overview
The biological activities of DIPDA can be categorized into several key areas:
- Anticancer Activity : Research indicates that DIPDA can inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways. For instance, it has been shown to induce apoptosis in human cancer cells through the modulation of kinase activity.
- Neuroprotective Effects : By acting on GABA_A receptors, DIPDA may provide neuroprotective effects, which are beneficial in conditions such as epilepsy and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory responses in cellular models, suggesting its potential use in treating inflammatory diseases.
In Vitro Studies
- A study demonstrated that DIPDA significantly reduced cell viability in various cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 85 | Low |
| 25 | 60 | Moderate |
| 50 | 30 | High |
Animal Models
In animal models, DIPDA exhibited dose-dependent effects on tumor growth inhibition. At higher doses (50 mg/kg), significant tumor regression was observed compared to control groups. Additionally, no severe toxic effects were reported, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS 252944-01-7)
- Structure: Features a nitro group at the C3 position and a 2-aminoethyl chain at N4.
- Applications: Functions as an immunomodulator by modulating cytokine production and influencing cell signaling pathways. The nitro group enhances electron density, facilitating interactions with enzymes like glycogen synthase kinase-3 (GSK-3) .
- Key Differences: Unlike the diisopropyl variant, this compound’s aminoethyl and nitro groups increase polarity and hydrogen-bonding capacity, likely enhancing solubility and target binding affinity.
b) 4-Bromo-2,6-pyridinediamine (CAS 329974-09-6)
- Structure : Substituted with a bromine atom at C4 and amine groups at C2 and C5.
- Applications : Primarily used in industrial and scientific research.
- Safety data indicate risks of skin/eye irritation and organ toxicity, suggesting stricter handling protocols compared to non-halogenated analogues .
c) N2-(5-Cyclopropyl-1H-pyrazol-3-yl)-N6-[(1S)-1-(4-fluorophenyl)ethyl]-3-nitro-2,6-pyridinediamine (CAS 905586-06-3)
- Structure : Contains a cyclopropyl-pyrazole moiety at N2 and a fluorophenyl-ethyl group at N6, with a nitro group at C3.
- Applications : Likely serves as a bioactive intermediate in kinase inhibitor synthesis.
- Key Differences : The fluorophenyl and nitro groups enhance aromatic stacking and electrophilic reactivity, whereas the diisopropyl variant’s substituents may prioritize steric shielding and lipophilicity .
Preparation Methods
General Synthetic Strategies for Substituted 2,6-Pyridinediamines
The synthesis of 2,6-disubstituted pyridinediamines generally involves:
- Direct amination of 2,6-dihalopyridines with isopropylamine or related amines.
- Reductive amination of 2,6-diformylpyridine derivatives.
- Nucleophilic substitution on activated pyridine rings.
- Cyclization methods starting from appropriate pyridine precursors.
The choice of method depends on the availability of starting materials, desired purity, and yield optimization.
Preparation via Nucleophilic Aromatic Substitution on 2,6-Dihalopyridines
One common approach is the nucleophilic aromatic substitution (SNAr) of halogen atoms at the 2 and 6 positions of pyridine with isopropylamine:
- Starting Material: 2,6-dichloropyridine or 2,6-dibromopyridine.
- Reagent: Isopropylamine in excess.
- Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., potassium carbonate) to facilitate substitution.
- Outcome: Replacement of halogens with N-isopropyl groups yielding N2,N6-Diisopropyl-2,6-pyridinediamine.
This method is favored for its straightforwardness and relatively high yields. However, steric hindrance from isopropyl groups can reduce reaction rates, necessitating longer reaction times or higher temperatures.
Reductive Amination of 2,6-Diformylpyridine
Another route involves reductive amination:
- Starting Material: 2,6-diformylpyridine.
- Reagent: Isopropylamine and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Process: The aldehyde groups react with isopropylamine to form imines, which are subsequently reduced to the corresponding secondary amines.
- Advantages: High selectivity and mild reaction conditions.
- Limitations: Requires access to 2,6-diformylpyridine, which may involve additional synthetic steps.
Comparative Data on Preparation Methods
Research Findings and Optimization Notes
- Optimization of reaction parameters such as molar ratios, temperature, and nitrogen source significantly affects product yield and purity.
- For nucleophilic substitution, prolonged reaction times and elevated temperatures improve conversion but may increase side reactions.
- Reductive amination benefits from mild conditions and selective reducing agents to avoid over-reduction or side products.
- Purification typically involves column chromatography or recrystallization to isolate the desired diamine.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N2,N6-Diisopropyl-2,6-pyridinediamine, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution on 2,6-diaminopyridine using isopropyl halides or via reductive amination of 2,6-diketopyridine derivatives with isopropylamine. Optimization involves:
- Catalyst selection : Palladium or copper catalysts for coupling reactions (analogous to pyridine derivatives in and ) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization to isolate the diisopropyl product from mono-substituted byproducts.
Q. How can researchers validate the purity and structural integrity of N2,Ni6-Diisopropyl-2,6-pyridinediamine?
- Analytical techniques :
- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with computational predictions (e.g., DFT) to confirm substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- Elemental analysis : Ensure C/H/N ratios match theoretical values (e.g., C13H22N4 for the diisopropyl derivative).
Advanced Research Questions
Q. How do the steric and electronic properties of this compound influence its coordination behavior in metal complexes?
- Steric effects : The bulky isopropyl groups restrict ligand flexibility, favoring rigid geometries in metal complexes (e.g., square planar or octahedral). This is observed in analogous platinum complexes with substituted pyridinediamine ligands ().
- Electronic effects : Electron-donating isopropyl groups enhance the basicity of the amine nitrogen, increasing metal-ligand bond strength. Spectroscopic methods (e.g., UV-Vis, EPR) and X-ray crystallography can quantify these effects.
- Methodological approach : Compare stability constants (log K) of metal complexes with varying substituents to isolate steric/electronic contributions.
Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?
- Scenario : Discrepancies in NMR integration or unexpected IR absorption bands.
- Solutions :
- Dynamic effects : Variable-temperature NMR to assess conformational exchange (e.g., hindered rotation due to isopropyl groups).
- Solvent interactions : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.
- Computational validation : Use software like Gaussian or ORCA to simulate spectra and cross-validate experimental peaks .
Application-Oriented Questions
Q. Can this compound serve as a ligand in catalytic systems, and what are its potential advantages?
- Catalytic applications :
- Homogeneous catalysis : The ligand’s steric bulk may stabilize low-coordinate metal centers, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Asymmetric catalysis : Chiral isopropyl groups could induce enantioselectivity, though this requires further study.
- Experimental design : Screen metal precursors (e.g., Pd, Ni) and monitor reaction yields/selectivity under varying ligand/metal ratios.
Q. How might this compound interact with biological targets, and what assays are appropriate for preliminary evaluation?
- Hypothesis : The diisopropyl groups may enhance membrane permeability, making it suitable for probing enzyme inhibition (e.g., kinases or oxidoreductases).
- Assays :
- Cytotoxicity : MTT assay on cell lines to establish safe working concentrations.
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
- Structural analysis : Molecular docking simulations to predict binding modes .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
